1-Morpholin-4-yl-1-phenylacetone
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Overview
Description
1-Morpholin-4-yl-1-phenylacetone is an organic compound with the molecular formula C13H17NO2 It is a derivative of acetone where one of the hydrogen atoms is replaced by a phenyl group and the other by a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Morpholin-4-yl-1-phenylacetone can be synthesized through several methods. One common approach involves the reaction of phenylacetone with morpholine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-1-phenylacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and morpholine groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Phenylacetic acid, morpholin-4-yl-phenylmethanol.
Reduction: Phenylacetone morpholine alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Morpholin-4-yl-1-phenylacetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-1-phenylacetone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Morpholin-4-yl-1-phenylacetone can be compared with other similar compounds, such as:
Phenylacetone: Lacks the morpholine group, making it less versatile in terms of chemical reactivity and applications.
Morpholine: Lacks the phenylacetone moiety, limiting its use in organic synthesis and industrial applications.
1-Phenyl-2-morpholinoethanol: Contains an additional hydroxyl group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the phenyl and morpholine groups, providing a versatile scaffold for various chemical transformations and applications.
Properties
IUPAC Name |
1-morpholin-4-yl-1-phenylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(15)13(12-5-3-2-4-6-12)14-7-9-16-10-8-14/h2-6,13H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJPYFJGCHICGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407231 |
Source
|
Record name | 1-morpholin-4-yl-1-phenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19134-49-7 |
Source
|
Record name | 1-morpholin-4-yl-1-phenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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